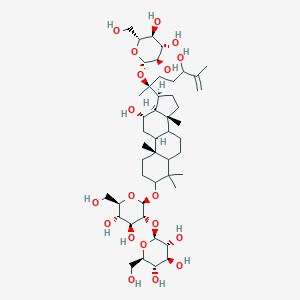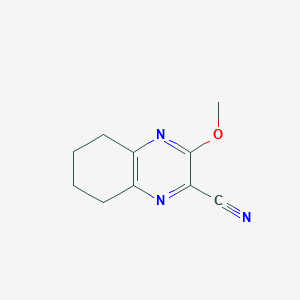
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile, also known as CTQ, is a potent antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to study the function and regulation of glutamate receptors in the central nervous system.
作用機序
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a competitive antagonist of the ionotropic glutamate receptor, which means that it binds to the receptor and prevents glutamate from binding. Glutamate is the primary neurotransmitter involved in excitatory synaptic transmission in the central nervous system, and its binding to glutamate receptors leads to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity. By blocking the binding of glutamate to the receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile inhibits these signaling pathways and prevents the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
生化学的および生理学的効果
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the central nervous system. In addition to its role as a competitive antagonist of the ionotropic glutamate receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to modulate the activity of other neurotransmitter systems, including GABA and acetylcholine. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile in lab experiments is its selectivity for the ionotropic glutamate receptor. This allows researchers to specifically study the function and regulation of this receptor without affecting other neurotransmitter systems. However, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has some limitations as well. It has a relatively short half-life in vivo, which means that it must be administered frequently in animal studies. Additionally, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of future directions for research on 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and its role in the central nervous system. One area of interest is the development of new therapies for neurological disorders based on the modulation of glutamate receptor activity. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and other glutamate receptor antagonists have shown promise in animal models of neurodegenerative diseases, and further research is needed to determine their potential as therapeutic agents. Another area of interest is the development of new methods for studying the function and regulation of glutamate receptors in vivo. Advances in imaging technology and genetic engineering may provide new tools for investigating the role of these receptors in the brain.
合成法
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with methylamine to form 2,3-dichloro-5-methoxyquinoxaline. This intermediate is then reacted with sodium cyanide and a suitable base to yield 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been extensively used in scientific research to study the function and regulation of glutamate receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been used to investigate the role of glutamate receptors in these processes, as well as to develop new therapies for neurological disorders.
特性
CAS番号 |
130647-44-8 |
|---|---|
製品名 |
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
3-methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9(6-11)12-7-4-2-3-5-8(7)13-10/h2-5H2,1H3 |
InChIキー |
TUSNSQXMIIWIPC-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
正規SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



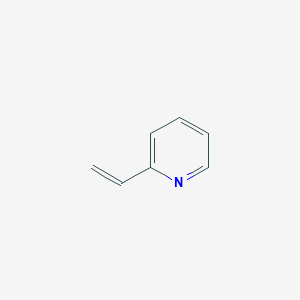
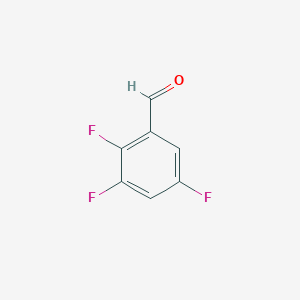
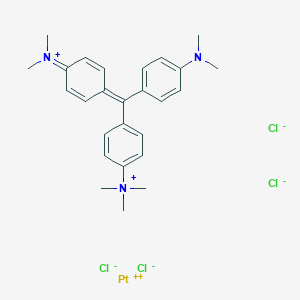
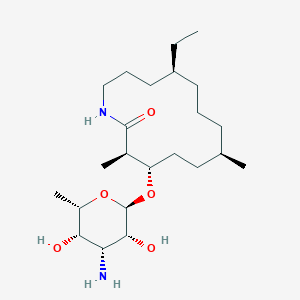
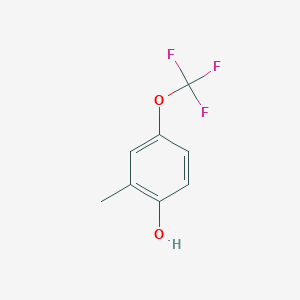
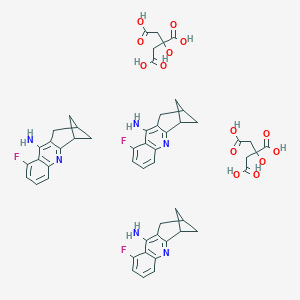

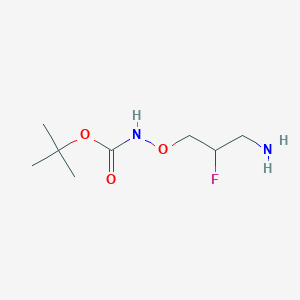
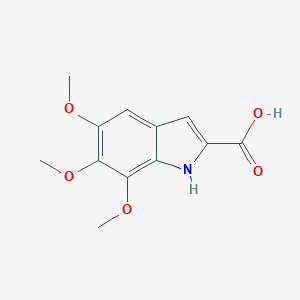
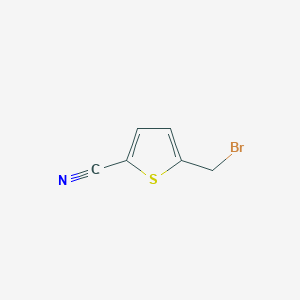
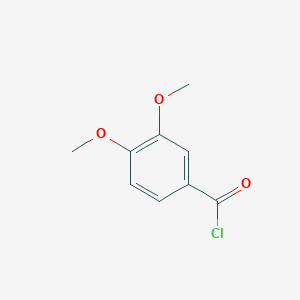
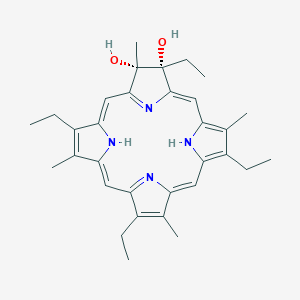
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
